molecular formula C13H10O2 B12400742 (4-Hydroxyphenyl)(phenyl)methanone-d5

(4-Hydroxyphenyl)(phenyl)methanone-d5

Cat. No.: B12400742
M. Wt: 203.25 g/mol
InChI Key: NPFYZDNDJHZQKY-RALIUCGRSA-N
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Description

(4-Hydroxyphenyl)(phenyl)methanone-d5 is a deuterium-labeled derivative of (4-Hydroxyphenyl)(phenyl)methanone. This compound is often used in scientific research due to its unique properties, particularly its stability and the presence of deuterium atoms, which make it useful in various analytical and pharmacokinetic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(phenyl)methanone-d5 typically involves the deuteration of (4-Hydroxyphenyl)(phenyl)methanone. This process can be achieved through the use of deuterated reagents or solvents. One common method involves the use of deuterated water (D2O) in the presence of a suitable catalyst to replace the hydrogen atoms with deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure the complete and selective incorporation of deuterium atoms. This often requires the use of specialized equipment and techniques to handle deuterated reagents and solvents safely and efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: It can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenolic hydroxyl group or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

Scientific Research Applications

(4-Hydroxyphenyl)(phenyl)methanone-d5 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Hydroxyphenyl)(phenyl)methanone-d5 is primarily related to its role as a tracer or labeled compound. The presence of deuterium atoms allows researchers to track the compound’s behavior in various systems using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. This enables the study of molecular targets and pathways involved in the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Hydroxyphenyl)(phenyl)methanone-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in analytical studies. This makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .

Properties

Molecular Formula

C13H10O2

Molecular Weight

203.25 g/mol

IUPAC Name

(4-hydroxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone

InChI

InChI=1S/C13H10O2/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,14H/i1D,2D,3D,4D,5D

InChI Key

NPFYZDNDJHZQKY-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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